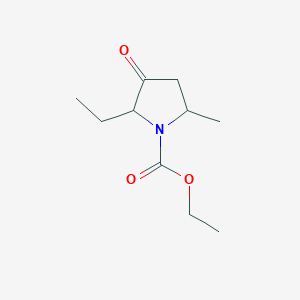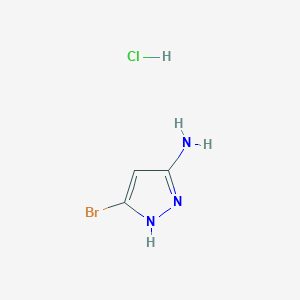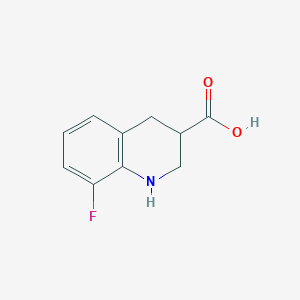
2-(Pyridin-3-yl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-3-yl)indoline is a heterocyclic compound that combines the structural features of both pyridine and indoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indoline moiety is known for its presence in many natural products and pharmaceuticals, while the pyridine ring is a common structural motif in numerous biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)indoline typically involves the construction of the indoline ring followed by the introduction of the pyridine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring. Subsequent functionalization of the indole ring can introduce the pyridine group.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to couple a pyridine derivative with an indoline precursor. These reactions often require specific conditions, such as the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., palladium acetate) in an appropriate solvent (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-3-yl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives. Hydrogenation using catalysts such as palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can occur on both the pyridine and indoline rings. Halogenation, nitration, and sulfonation are common examples.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, can introduce various substituents onto the pyridine or indoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation with bromine or chlorine, nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide.
Major Products
Oxidation: Indole derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated indoline or pyridine derivatives.
Coupling Reactions: Various substituted pyridine or indoline derivatives.
Aplicaciones Científicas De Investigación
2-(Pyridin-3-yl)indoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and synthesis pathways.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its structural features are conducive to binding with various biological targets.
Medicine: Research into this compound derivatives has shown potential for developing new drugs with antiviral, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-3-yl)indoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The indoline moiety can act as a hydrogen bond donor or acceptor, while the pyridine ring can participate in π-π interactions with aromatic amino acid residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring. Indole derivatives are known for their wide range of biological activities.
Pyridine: A simple aromatic heterocycle with a nitrogen atom in the ring. Pyridine derivatives are common in pharmaceuticals and agrochemicals.
Indoline: The parent compound of 2-(Pyridin-3-yl)indoline, featuring a benzene ring fused to a five-membered nitrogen-containing ring.
Uniqueness
This compound is unique due to the combination of the indoline and pyridine moieties, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H12N2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H12N2/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-7,9,13,15H,8H2 |
Clave InChI |
MPYILOGRFHUZPZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=CC=CC=C21)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


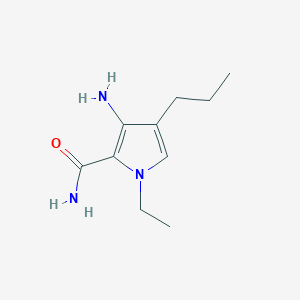
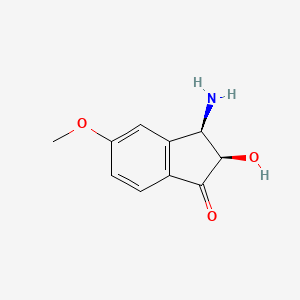

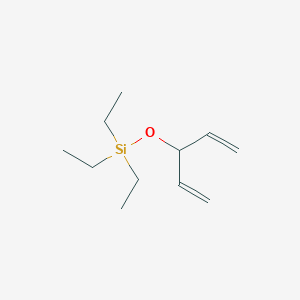
![2,4-Dimethylindeno[2,1-B]pyran](/img/structure/B15070092.png)
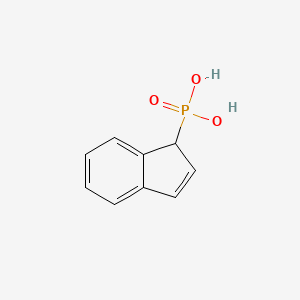
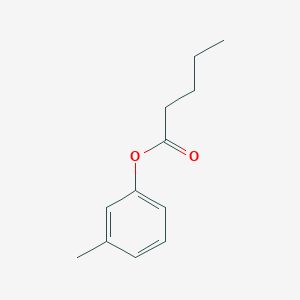

![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B15070107.png)
![4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B15070114.png)
